molecular formula C17H15NO6 B5561179 2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate

2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate

Cat. No. B5561179
M. Wt: 329.30 g/mol
InChI Key: HWZIIEHAKJWHCE-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that integrate various organic synthesis techniques. For instance, a novel curcumin ester closely related to the compound was synthesized, demonstrating the intricacies involved in constructing such complex molecules. This process typically involves condensation reactions, protection and deprotection of functional groups, and purification steps to achieve the desired compound with high purity and yield (Srivastava et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often performed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry, alongside theoretical calculations like DFT (Density Functional Theory). These methods provide detailed insights into the molecule's structure, including bond lengths, angles, and the spatial arrangement of atoms, which are crucial for understanding its reactivity and properties. For example, quantum chemical calculations have been applied to analyze the molecular structure and predict spectroscopic data for related compounds, offering valuable information about their electronic and structural characteristics (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, influenced by their functional groups and molecular structure. Reactions can include nucleophilic substitution, addition reactions to the nitrovinyl group, and ester hydrolysis, each affecting the compound's chemical behavior and utility. The presence of methoxy and nitro groups can significantly impact the molecule's reactivity, as demonstrated in studies exploring the synthetic and reaction pathways of similar molecules (Yüksek et al., 2023).

Physical Properties Analysis

The physical properties of such molecules, including melting points, boiling points, solubility, and crystal structure, can be assessed through experimental techniques like X-ray diffraction and differential scanning calorimetry (DSC). These properties are essential for determining the compound's suitability for various applications, such as in materials science or pharmaceuticals. For instance, the crystal structure and solubility of related compounds provide insight into their stability and interactions with other substances (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic and nucleophilic centers, and stability under different conditions, can be studied through experimental and computational methods. These properties are crucial for predicting how the compound interacts in chemical reactions and its potential applications in synthesis and industry. Studies on related compounds have explored these aspects, shedding light on their reactivity patterns and mechanisms of action (Jorge et al., 1997).

Scientific Research Applications

Liquid Crystal Technologies

One notable application area for related compounds is in the development of liquid crystal technologies. For instance, the synthesis and characterization of liquid crystals incorporating similar structural motifs have been extensively studied to understand their impact on the formation and stability of ferroelectric nematic phases. These phases are of interest for advanced display technologies and optical devices due to their unique electro-optical properties. Research conducted by Cruickshank et al. (2022) on low molar mass liquid crystals demonstrated the influence of lateral alkyloxy chains on the stability of ferroelectric nematic phases, offering insights into tailoring material properties for specific applications (Cruickshank, Walker, Storey, & Imrie, 2022).

Organic Synthesis and Chemical Reactivity

In organic chemistry, the reactivity of similar compounds has been explored for the synthesis of complex molecular structures. For example, studies on the reactions of N-(2,5-dimethoxyaryl)thiobenzamides have led to the synthesis of novel compounds, potentially useful for pharmaceutical development and other chemical industries. Jackson et al. (2000) discussed the synthesis of an analogue of kuanoniamine A through nitration and oxidative cyclization reactions, highlighting the versatility of these compounds in organic synthesis (Jackson, Lyon, Townsend, Bellabe, & Soltanik, 2000).

Photocatalysis and Solar Energy Conversion

Compounds with structural similarities to 2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate have been investigated for their potential in photocatalysis and solar energy conversion. Research on the photocatalytic properties of metal-loaded TiO2 catalysts for the oxidation of organic compounds under solar irradiation showcases the application of these materials in environmental remediation and sustainable chemistry. Yurdakal et al. (2017) demonstrated how metal loading on TiO2 enhances photocatalytic activity and product selectivity, offering a pathway for the efficient conversion of solar energy into chemical energy (Yurdakal, Tek, Değirmenci, & Palmisano, 2017).

Nonlinear Optical Materials

Furthermore, the nonlinear optical (NLO) properties of organotellurium compounds containing azomethine and azo groups have been studied for their potential applications in optical devices. Saadon, Ali, and Al-Fregi (2014) synthesized new organotellurium compounds and examined their NLO properties using the Z-scan technique, revealing their suitability for optical power limiting applications. This research indicates the potential of such compounds in the development of advanced optical materials for telecommunications and computing (Saadon, Ali, & Al-Fregi, 2014).

properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-14-6-4-13(5-7-14)17(19)24-15-8-3-12(9-10-18(20)21)11-16(15)23-2/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIIEHAKJWHCE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate

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